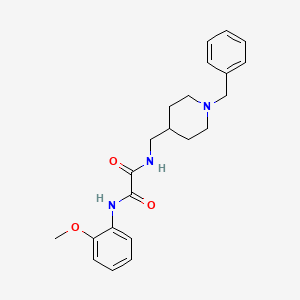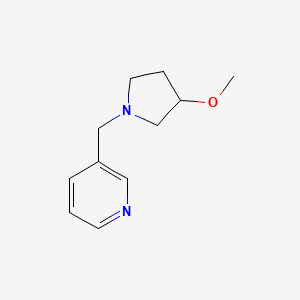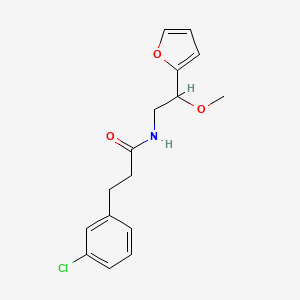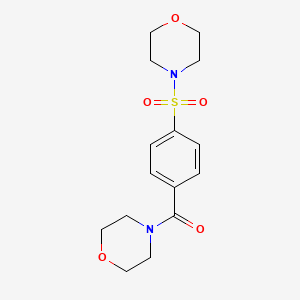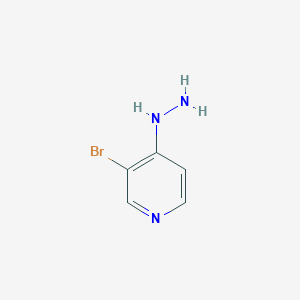
2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to an amide group), which is substituted with chlorine and fluorine atoms. It also has a cyclopropyl group (a three-membered carbon ring) attached to a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzamide core, the introduction of the halogen atoms (chlorine and fluorine), and the attachment of the cyclopropyl-thiophene group . The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide core would likely contribute to the compound’s rigidity, while the cyclopropyl and thiophene groups could add some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For example, the amide group could participate in condensation or hydrolysis reactions, while the halogen atoms could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the functional groups present in it .Scientific Research Applications
Synthesis and Antimicrobial Properties
Research has demonstrated the synthesis and characterization of various derivatives related to "2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide", focusing on their spectroscopic properties and antimicrobial activities. These derivatives, such as acylthioureas and fluoroquinolone-based 4-thiazolidinones, have been tested against bacterial strains known for biofilm formation, including Pseudomonas aeruginosa and Staphylococcus aureus, showing significant anti-pathogenic activity (Limban et al., 2011; Patel & Patel, 2010). These findings indicate the compound's potential for further development as antimicrobial agents, particularly in combating biofilm-associated infections.
Potential in Cancer Treatment
Fluorinated derivatives of similar compounds have been explored for their potential in cancer treatment. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxicity in vitro against human breast cancer cell lines, indicating their potential as antitumor agents. The specific modifications to the benzothiazole structure, such as the introduction of fluorine atoms, significantly impact their biological activity, suggesting a promising direction for pharmaceutical development (Hutchinson et al., 2001).
Interaction with Biological Receptors
Research has also focused on the synthesis and evaluation of fluorine-containing benzamide analogs for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). These studies have led to the identification of compounds with high tumor uptake and acceptable tumor/normal tissue ratios, highlighting their potential as imaging agents for cancer diagnosis and treatment monitoring (Tu et al., 2007).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH can affect the rate of reaction . For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which are structurally similar to the compound , is considerably accelerated at physiological pH .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-10-3-1-4-11(17)13(10)14(19)18-9-15(6-7-15)12-5-2-8-20-12/h1-5,8H,6-7,9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQPCOBKYYGYTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
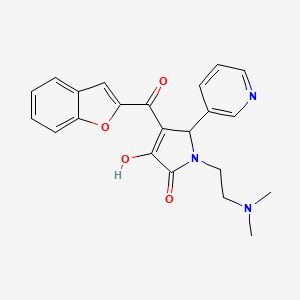
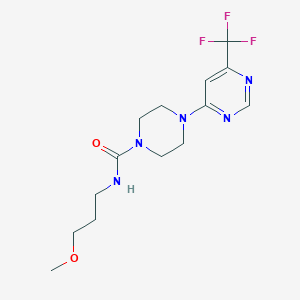
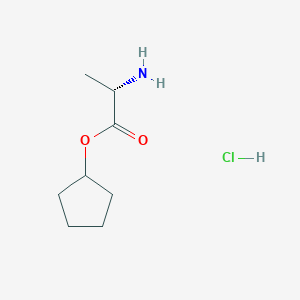

![1-(3-Chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2415631.png)
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2415632.png)
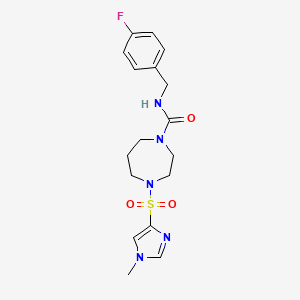
![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2415635.png)
